propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
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Overview
Description
propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate is an organic compound with the molecular formula C12H16ClNO4 and a molecular weight of 273.71 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with propyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of 4-chloro-2,5-dimethoxyaniline, a key intermediate, involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene using hydrogen in the presence of a platinum on carbon catalyst. The reaction is conducted at elevated temperatures (80-110°C) and pressures (5-50 atm) in an aromatic solvent such as xylene .
Chemical Reactions Analysis
Types of Reactions
propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit esterases, leading to the disruption of normal cellular functions. This inhibition can result in various biological effects, including immunotoxicity and endocrine disruption .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,5-dimethoxyamphetamine: A compound with similar structural features but different pharmacological properties.
5-Amino-pyrazoles: These compounds share some chemical reactivity but have distinct applications in medicinal chemistry.
Uniqueness
propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate is unique due to its specific combination of a carbamate group with a 4-chloro-2,5-dimethoxyphenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H16ClNO4 |
---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO4/c1-4-5-18-12(15)14-9-7-10(16-2)8(13)6-11(9)17-3/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
GNUODDXYZFOHEU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Canonical SMILES |
CCCOC(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Origin of Product |
United States |
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